1-[1-(2,5-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide
Description
This compound features a piperidine-4-carboxamide core linked to a 2,5-dioxopyrrolidinyl moiety substituted with a 2,5-dimethylphenyl group. Its molecular formula is C₁₉H₂₃N₃O₃, with a molecular weight of 341.4 g/mol.
Properties
IUPAC Name |
1-[1-(2,5-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-11-3-4-12(2)14(9-11)21-16(22)10-15(18(21)24)20-7-5-13(6-8-20)17(19)23/h3-4,9,13,15H,5-8,10H2,1-2H3,(H2,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHZFASOQAOIGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)CC(C2=O)N3CCC(CC3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[1-(2,5-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolidinone ring. This can be achieved through the reaction of a diketone with an amine under acidic or basic conditions.
Introduction of the Dimethylphenyl Group: The dimethylphenyl group is introduced via a Friedel-Crafts acylation reaction, where the pyrrolidinone intermediate reacts with a dimethylbenzoyl chloride in the presence of a Lewis acid catalyst.
Formation of the Piperidine Ring: The final step involves the formation of the piperidine ring through a nucleophilic substitution reaction, where the intermediate reacts with a piperidine derivative under appropriate conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-[1-(2,5-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylphenyl group, leading to the formation of hydroxylated or carboxylated derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidinone ring, resulting in the formation of alcohol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Antitumor Activity
Research has indicated that compounds with similar structures exhibit antitumor properties. For instance, derivatives of dioxopyrrolidine have shown efficacy in inhibiting cancer cell proliferation. A study demonstrated that the introduction of specific substituents on the pyrrolidine ring can enhance the cytotoxic effects against various cancer cell lines .
Neurological Applications
The piperidine moiety in this compound suggests potential applications in treating neurological disorders. Compounds with similar structures have been explored for their ability to modulate neurotransmitter systems, particularly in conditions like schizophrenia and depression. For example, studies have highlighted the role of piperidine derivatives in enhancing dopaminergic activity .
Antimicrobial Properties
Recent investigations into the antimicrobial properties of dioxopyrrolidine derivatives have shown promising results against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .
Case Study 1: Antitumor Efficacy
In a controlled study, researchers synthesized several derivatives of 1-[1-(2,5-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide and evaluated their effects on human cancer cell lines. The results indicated that certain modifications led to a significant reduction in cell viability compared to untreated controls, suggesting a viable pathway for developing new anticancer agents .
Case Study 2: Neuropharmacological Effects
A pharmacological study assessed the effects of this compound on animal models exhibiting symptoms akin to depression. The administration of the compound resulted in increased locomotor activity and reduced anxiety-like behaviors, indicating potential antidepressant effects. These findings align with previous research suggesting that piperidine derivatives can influence serotonergic pathways .
Mechanism of Action
The mechanism of action of 1-[1-(2,5-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or interact with receptors in the nervous system to alleviate pain.
Comparison with Similar Compounds
Structural Analogues in Antiviral Research
describes N-(3-(cis-3,5-Dimethylpiperidin-1-yl)propyl)-1-((2-(2,5-dimethylphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxamide derivatives (e.g., 7aa, 7bb, 7cc, 7dd) developed as hepatitis C virus (HCV) entry inhibitors. Key differences include:
- Substituent Variations :
- 7aa : 2,5-Dimethylphenyl group (similar to the target compound) and oxazole-methyl linkage.
- 7cc : Pentamethylphenyl group, enhancing steric bulk.
- Synthetic Yields :
| Compound | Yield (%) | Purity (HPLC) |
|---|---|---|
| 7aa | 22 | 98.7 |
| 7bb | 53 | 99.1 |
| 7cc | 67 | 98.9 |
The lower yield of 7aa (22%) compared to 7cc (67%) suggests steric or electronic challenges in synthesizing 2,5-dimethylphenyl derivatives .
Cancer Cell Migration Inhibitors
highlights ZINC000036342583 , a piperidine-4-carboxamide analog with a pyrazol-1-yl-ethyl group and 2,5-dimethylphenyl substitution. Key distinctions:
- Structural Modifications :
- Incorporates a dihydropyrazole ring instead of dioxopyrrolidinyl.
- Exhibits a docking score of -42.952 against DNAJA1, indicating strong binding affinity for HSP40 inhibition.
Sulfonamide-Linked Piperidine Derivatives
lists two sulfonamide-containing analogs:
F817-0088 :
- Formula: C₂₂H₂₇N₃O₄S₂
- Molecular weight: 461.6 g/mol
- Substituents: 2-Methylphenyl and pyrrolidine-1-carbonyl groups.
F817-2007: Formula: C₂₁H₂₇N₃O₄S₂ Molecular weight: 449.59 g/mol Substituents: 2,5-Dimethylphenyl and dimethylcarbamoyl groups. These compounds differ in solubility and bioavailability due to sulfonamide vs. carboxamide linkages. No direct activity data are provided, but their structural diversity underscores the versatility of the piperidine-carboxamide scaffold .
Fluorophenyl-Substituted Pyrrolidinediones
describes fluorophenyl-substituted dioxopyrrolidinyl derivatives synthesized via reactions with dianophiles. For example:
- (3E)-1-(4-fluorophenyl)-3-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylmethylene]pyrrolidine-2,5-dione
- Features fluorophenyl groups instead of dimethylphenyl.
- Enhanced electron-withdrawing effects may influence reactivity and metabolic stability compared to the target compound .
Biological Activity
1-[1-(2,5-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structure:
- IUPAC Name : this compound
- Molecular Formula : C_{19}H_{24}N_{2}O_{3}
- Molecular Weight : 328.41 g/mol
This structure consists of a piperidine ring linked to a dioxopyrrolidine moiety, which contributes to its pharmacological properties.
Antitumor Activity
Research indicates that derivatives of dioxopyrrolidines exhibit significant antitumor activity. For instance, compounds with similar structures have been shown to inhibit key signaling pathways involved in cancer cell proliferation. In vitro studies demonstrated that certain derivatives can induce apoptosis in various cancer cell lines, suggesting a potential role in cancer therapy .
Anti-inflammatory Effects
Several studies have reported the anti-inflammatory properties of dioxopyrrolidine derivatives. These compounds have been found to inhibit the production of pro-inflammatory cytokines and reduce nitric oxide (NO) levels in activated macrophages. The mechanism appears to involve the suppression of the NF-kB signaling pathway .
Antimicrobial Activity
Compounds related to this compound have also shown promising antimicrobial activity. In vitro assays revealed that these derivatives can inhibit the growth of various bacterial strains, indicating their potential as antimicrobial agents .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. The presence of specific substituents on the aromatic rings and the piperidine nitrogen can significantly affect its potency and selectivity.
| Substituent | Effect on Activity |
|---|---|
| Dimethyl groups on phenyl | Enhances antitumor activity |
| Piperidine nitrogen | Critical for receptor binding |
| Dioxopyrrolidine moiety | Essential for anti-inflammatory effects |
Case Studies
- Antitumor Study : A study involving the evaluation of various dioxopyrrolidine derivatives showed that modifications at the 4-position of the piperidine ring led to enhanced cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-231. The most potent compound exhibited an IC50 value significantly lower than that of standard chemotherapeutics .
- Anti-inflammatory Research : In another study, a derivative was tested for its ability to mitigate inflammation in a murine model of arthritis. Results indicated a substantial reduction in swelling and inflammatory markers compared to untreated controls .
- Antimicrobial Evaluation : A series of dioxopyrrolidine derivatives were screened against common pathogens such as E. coli and S. aureus. The results demonstrated that certain modifications led to increased antibacterial efficacy, highlighting the importance of SAR in developing new antimicrobial agents .
Q & A
Q. What are the common synthetic routes for 1-[1-(2,5-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide, and what key intermediates are involved?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Pyrrolidinone Core Formation : Cyclization of substituted succinic acid derivatives with amines under acidic conditions to form the 2,5-dioxopyrrolidine scaffold .
- Piperidine Coupling : Nucleophilic substitution or amidation reactions to introduce the piperidine-4-carboxamide moiety. For example, coupling 2,5-dioxopyrrolidine intermediates with activated piperidine derivatives (e.g., via EDCI/HOBt-mediated amidation) .
- Aromatic Substitution : Introduction of the 2,5-dimethylphenyl group via Suzuki-Miyaura cross-coupling or Friedel-Crafts alkylation .
Key Intermediates : - 2,5-Dimethylphenylpyrrolidin-2,5-dione
- Piperidine-4-carboxylic acid derivatives
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Chromatography : Use HPLC/GC-MS with C18 columns and acetonitrile/water gradients to assess purity (>95% is typical for research-grade material) .
- Spectroscopy :
- 1H/13C NMR : Confirm substituent positions (e.g., methyl groups on the phenyl ring at δ 2.2–2.5 ppm; pyrrolidinone carbonyls at ~170–175 ppm) .
- IR Spectroscopy : Detect carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and amide bands (N-H at ~3300 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C₁₈H₂₁N₂O₃: 313.15 g/mol ± 0.01) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Work in a fume hood to avoid inhalation of fine particulates .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
- First Aid : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies (e.g., varying IC₅₀ values in kinase assays)?
Methodological Answer:
Q. What experimental design strategies optimize reaction yields in large-scale synthesis?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading, solvent ratio) and identify optimal conditions .
- Example: A Central Composite Design (CCD) for amidation reactions might reveal that 1.2 equivalents of EDCI and 40°C maximize yield (80–85%) .
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress in real time .
- Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) to improve sustainability without compromising yield .
Q. How can computational modeling predict the compound’s binding affinity to neurological targets (e.g., NMDA receptors)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions between the carboxamide group and receptor residues (e.g., GluN1 subunit) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD < 2.0 Å indicates stable docking) .
- QSAR Models : Develop regression models correlating substituent electronegativity (Hammett σ values) with IC₅₀ data from literature .
Q. What in vitro models are suitable for studying metabolic stability and CYP450 interactions?
Methodological Answer:
- Liver Microsomes : Incubate the compound with human liver microsomes (HLM) and NADPH to measure t₁/₂ (e.g., t₁/₂ > 60 min suggests high stability) .
- CYP Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to quantify % inhibition at 10 μM .
- Metabolite ID : Employ UPLC-QTOF-MS/MS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation products) .
Q. How can researchers address discrepancies in crystallographic data vs. computational structural predictions?
Methodological Answer:
- X-ray Refinement : Collect high-resolution data (<1.0 Å) and refine using SHELXL to resolve electron density ambiguities .
- DFT Calculations : Compare computed (B3LYP/6-31G*) and experimental bond lengths/angles to validate force fields .
- Polymorph Screening : Use solvent-drop grinding to identify stable crystalline forms and re-evaluate diffraction patterns .
Q. Notes
- For synthesis optimization, prioritize peer-reviewed protocols from journals like Journal of Medicinal Chemistry .
- Computational models should be validated against experimental data to ensure predictive accuracy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
